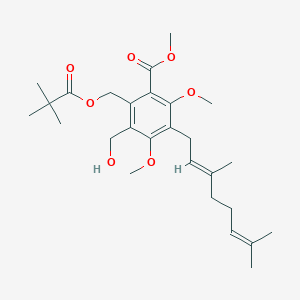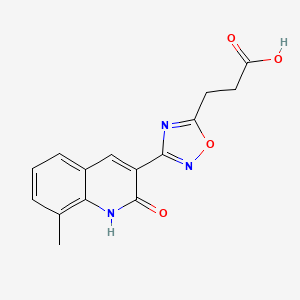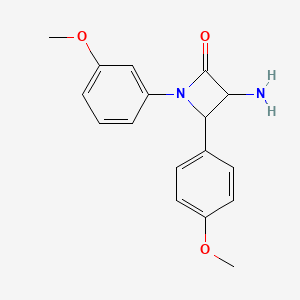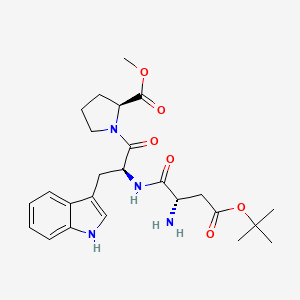
2-Amino-6-bromo-3-(cyclopropylmethyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-bromo-3-(cyclopropylmethyl)quinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This particular compound features a bromine atom at the 6-position, an amino group at the 2-position, and a cyclopropylmethyl group at the 3-position, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-bromo-3-(cyclopropylmethyl)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-6-bromoquinazoline and cyclopropylmethyl bromide.
Cyclopropylmethylation: The 2-amino-6-bromoquinazoline undergoes a nucleophilic substitution reaction with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate or sodium hydride. This step introduces the cyclopropylmethyl group at the 3-position.
Cyclization: The intermediate product is then subjected to cyclization under acidic or basic conditions to form the quinazolinone ring structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to improve solubility and reaction efficiency.
Purification: Employing techniques such as recrystallization or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-bromo-3-(cyclopropylmethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromine atom can be reduced to form a hydrogen atom at the 6-position.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as sodium hydroxide or Grignard reagents can be used under appropriate conditions.
Major Products
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of 2-amino-3-(cyclopropylmethyl)quinazolin-4(3H)-one.
Substitution: Formation of various substituted quinazolinone derivatives.
Scientific Research Applications
2-Amino-6-bromo-3-(cyclopropylmethyl)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-6-bromo-3-(cyclopropylmethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or DNA to exert its biological effects.
Pathways: It can modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chloro-3-(cyclopropylmethyl)quinazolin-4(3H)-one: Similar structure with a chlorine atom instead of bromine.
2-Amino-6-fluoro-3-(cyclopropylmethyl)quinazolin-4(3H)-one: Similar structure with a fluorine atom instead of bromine.
2-Amino-6-methyl-3-(cyclopropylmethyl)quinazolin-4(3H)-one: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom at the 6-position in 2-Amino-6-bromo-3-(cyclopropylmethyl)quinazolin-4(3H)-one imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H12BrN3O |
|---|---|
Molecular Weight |
294.15 g/mol |
IUPAC Name |
2-amino-6-bromo-3-(cyclopropylmethyl)quinazolin-4-one |
InChI |
InChI=1S/C12H12BrN3O/c13-8-3-4-10-9(5-8)11(17)16(12(14)15-10)6-7-1-2-7/h3-5,7H,1-2,6H2,(H2,14,15) |
InChI Key |
FCNCZVIBPHHXHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C(=O)C3=C(C=CC(=C3)Br)N=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(1-hydroxy-2-nitroethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11833873.png)






![1H-Benzimidazole-7-carboxylic acid, 1-[(4-bromophenyl)methyl]-2-ethoxy-, 1-[[(cyclohexyloxy)carbonyl]oxy]ethyl ester](/img/structure/B11833919.png)



![(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate](/img/structure/B11833938.png)
![7-Fluoro-6-(3-methoxypyrrolidin-1-yl)benzo[d]isothiazole-3-carboxylic acid](/img/structure/B11833950.png)
![tert-Butyl ((4-hydroxybenzo[b]thiophen-2-yl)(imino)methyl)carbamate](/img/structure/B11833955.png)
